Arsenenite

mixed-valence chemistry solid-state chemistry arsenic oxide speciation

Arsenenite, systematically referred to as arsenic(III,V) dioxide or arsenic tetroxide (empirical formula AsO₂, dimeric As₂O₄), is an inorganic mixed-valence oxide containing arsenic simultaneously in the +3 and +5 oxidation states, formulated as As³⁺As⁵⁺O₄. It crystallises in an orthorhombic layer structure where As(III) adopts a triangular pyramidal geometry and As(V) is tetrahedral, distinguishing it from the common single-valence arsenic oxides As₂O₃ (arsenolite/claudetite) and As₂O₅.

Molecular Formula C22H18As2N4O14S2
Molecular Weight 106.92 g/mol
CAS No. 17306-35-3
Cat. No. B098492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenenite
CAS17306-35-3
Molecular FormulaC22H18As2N4O14S2
Molecular Weight106.92 g/mol
Structural Identifiers
SMILESO=[As]=O
InChIInChI=1S/AsO2/c2-1-3
InChIKeyLZYIDMKXGSDQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenenite (As₂O₄ / AsO₂, CAS 17306-35-3): Mixed-Valence Arsenic Oxide for Research & Industrial Specification


Arsenenite, systematically referred to as arsenic(III,V) dioxide or arsenic tetroxide (empirical formula AsO₂, dimeric As₂O₄), is an inorganic mixed-valence oxide containing arsenic simultaneously in the +3 and +5 oxidation states, formulated as As³⁺As⁵⁺O₄ [1]. It crystallises in an orthorhombic layer structure where As(III) adopts a triangular pyramidal geometry and As(V) is tetrahedral, distinguishing it from the common single-valence arsenic oxides As₂O₃ (arsenolite/claudetite) and As₂O₅ [1]. The CAS Registry Number 17306-35-3 is assigned to the AsO₂ radical entity, though significant database conflation with the organic azo-dye Arsenazo III (CAS 1668-00-4) complicates procurement; technical specification and characterisation certificates are essential when sourcing this compound [2].

Mixed-valence As(III)/As(V) oxide with distinct orthorhombic layer structure, not reproducible by blending As₂O₃ and As₂O₅.
Characteristic XRD fingerprint enables positive phase identification; CAS 17306-35-3 may be conflated with Arsenazo III—request specification sheet.
Suitable for research requiring a single-source precursor for dual-valence arsenic chemistry, glass science, and thermodynamic modeling.

Why Arsenenite Cannot Be Substituted by As₂O₃ or As₂O₅ in Critical Applications


Generic substitution of Arsenenite (As₂O₄) with the more commodity-available arsenic trioxide (As₂O₃) or arsenic pentoxide (As₂O₅) is invalid in applications that exploit the compound’s dual-valence electronic structure, its distinct layered crystal architecture, its thermodynamically confirmed identity as a discrete stoichiometric phase, or its unique glass-forming and solubility behavior [1]. While As₂O₃ and As₂O₅ each furnish only one oxidation state and give single oxyacids on dissolution, As₂O₄ undergoes disproportionation in water to yield both arsenious and arsenic acids, creating a fundamentally different solution speciation [2]. The procurement-relevant consequence is that experimental reproducibility, phase purity of derived materials, and sensor or glass performance all demand this specific mixed-valence oxide rather than any single-valence congener.

Redox speciation
As₂O₄ yields both arsenious and arsenic acids in water
As₂O₃ or As₂O₅ each deliver only one oxidation state; solution speciation may not replicate dual-valence experiments.
Crystal architecture
Orthorhombic layered phase (Pnam)
As₂O₃ (cubic cage) and As₂O₅ (polymeric network) lack the same lattice; phase-pure materials may not be obtainable from physical mixtures.
Thermal/glass behavior
Forms 2As₂O₃·As₂O₅ glass with time-dependent transparency
As₂O₃ glass differs in composition and optical stability; As₂O₅ does not vitrify under the same conditions.

Arsenenite (CAS 17306-35-3): Quantitative Head-to-Head Evidence Against Closest Comparators


Mixed-Valence Stoichiometry: As³⁺·As⁵⁺O₄ versus Single-Valence As₂O₃ and As₂O₅

Arsenenite is the only thermodynamically stable arsenic oxide that simultaneously incorporates As(III) and As(V) in a 1:1 ratio within a single crystalline phase [1]. Both As₂O₃ (octahedral arsenolite) and As₂O₅ are single-valence oxides. This mixed-valence nature is not a mixture but a discrete compound confirmed by characteristic X-ray diffraction lines that cannot be indexed to either As₂O₃ or As₂O₅ [2]. Pure As₂O₄ remains the most thermodynamically stable species even though it can accommodate excess As₂O₃ or As₂O₅ over a continuous solid-solution range; no mixed-oxide composition was found to be more stable than stoichiometric As₂O₄ [3].

Mixed-valence stoichiometry
Head-to-head
As(III):As(V) = 1:1 in single phase vs. 0% complementary state in As₂O₃ or As₂O₅
Enables dual redox functionality from one compound; physical blends cannot reproduce intrinsic electronic structure.
Confirmed by characteristic XRD lines unindexable to single-valence oxides.
mixed-valence chemistry solid-state chemistry arsenic oxide speciation

Heat of Formation: Near-Thermoneutral Reaction from As₂O₃ + As₂O₅ Confirms Distinct Compound Identity

Calorimetric measurements of the heat of solution in aqueous NaOH demonstrate that the formation of crystalline As₂O₄ from As₂O₃ (octahedral) and As₂O₅ is nearly thermoneutral, with a heat of reaction (−ΔH) of +0.7 ± 0.22 kcal/mol [1]. This value is not only close to zero but also distinct from the formation enthalpies of both As₂O₃ and As₂O₅, ruling out the hypothesis that As₂O₄ is simply an equimolar mixture of the two single-valence oxides. The thermochemical data thus provide independent quantitative proof that As₂O₄ is a chemically distinct species [1].

Heat of formation
Head-to-head
ΔH(½As₂O₃+½As₂O₅→As₂O₄) = +0.7 ± 0.22 kcal/mol
Non-additive thermochemistry proves distinct compound identity, not a simple mixture.
Solution calorimetry in NaOH; reference oxides measured identically.
thermochemistry calorimetry phase stability

Crystal Structure: Orthorhombic Layer Lattice versus Octahedral As₂O₃ and Amorphous/Network As₂O₅

Single-crystal X-ray diffraction shows that As₂O₄ crystallises in the orthorhombic space group Pnam with unit-cell parameters a = 8.566 Å, b (estimated ~5.236 Å), c reported accordingly, and Z = 4 [1]. The structure features a distinctive layered motif where As(III) sites are three-coordinate (triangular pyramidal) and As(V) sites are four-coordinate (tetrahedral). In contrast, the stable polymorph of As₂O₃ (arsenolite) adopts an octahedral molecular arrangement in the cubic system, and As₂O₅ is a polymeric network solid [2]. These structural differences lead to unique X-ray powder diffraction fingerprints that enable positive identification of As₂O₄ and distinguish it from any conceivable physical mixture of As₂O₃ and As₂O₅ [3].

Crystal structure
Head-to-head
Orthorhombic Pnam, a=8.566 Å, layered As(III)/As(V) polyhedra vs. cubic As₂O₃ and polymeric As₂O₅
Unambiguous diffraction fingerprint for phase authentication; cannot be mimicked by oxide blends.
Single-crystal XRD at ambient temperature.
crystallography solid-state structure phase identification

Solubility and Solution Speciation: Disproportionation into Two Oxyacids versus Single-Acid Dissolution of As₂O₃ or As₂O₅

When Arsenenite is brought into contact with water, it undergoes disproportionation to yield both arsenious acid (H₃AsO₃ or HAsO₂, As(III)) and arsenic acid (H₃AsO₄, As(V)), in contrast to As₂O₃ which dissolves to give only arsenious acid and As₂O₅ which gives only arsenic acid [1]. The glassy form of As₂O₄ is slightly soluble in water and more readily soluble in aqueous alkali or dilute HCl, and can be precipitated from solution by addition of alcohol [2]. Under preparative conditions at 100–110°C in the presence of adequate water, a distinct hydrate 6As₂O₄·5H₂O crystallises first; this hydrate is stable at 110°C and decomposes to anhydrous As₂O₄, which remains stable up to 400°C [3].

Solution speciation
Class-level
Disproportionates to equimolar H₃AsO₃ + H₃AsO₄; forms hydrate 6As₂O₄·5H₂O at 100–110°C
Provides stoichiometric dual-acid delivery without weighing errors of two separate oxides.
Hydrate stable to 110°C; anhydrous stable to 400°C.
aqueous chemistry speciation environmental chemistry

Glass-Forming Ability: As₂O₄ Forms a Transparent Glass on Cooling, Deviating from As₂O₃ and As₂O₅ Melt Behaviour

When heated to temperatures between 800 and 1200°C and subsequently cooled, As₂O₄ yields a clear glass of composition 2As₂O₃·As₂O₅ that gradually loses transparency over time [1]. While As₂O₃ is also a well-known glass former, the vitreous state obtained from As₂O₄ differs in composition (As(III):As(V) = 2:1 in the glass) and in its time-dependent optical transparency, a property not reported for pure As₂O₃ glass. As₂O₅ typically does not vitrify under analogous conditions but instead forms a polymeric solid. The glass derived from As₂O₄ shows slight water solubility, alkaline solubility, and alcohol-precipitability that differ from the solubility profiles of glasses made from As₂O₃ alone [1].

Glass-forming ability
Class-level
Yields clear 2As₂O₃·As₂O₅ glass upon cooling from 800–1200°C; transparency decays over time
Single-source precursor for defined mixed-valence glass; optical aging behavior differs from As₂O₃ glass.
Reported by Weidenbach; reproducibility may require controlled atmosphere.
glass science vitrification arsenic oxide materials

Arsenenite Procurement Guide: Where As₂O₄ Outperforms As₂O₃ and As₂O₅


Certified Reference Material for Mixed-Valence Arsenic in X-ray Diffraction and Spectroscopic Calibration

The well-defined orthorhombic unit cell (Pnam, a = 8.566 Å) and characteristic powder XRD pattern of As₂O₄ provide an unambiguous phase-identification standard that is absent from any mixture of As₂O₃ and As₂O₅ [1]. Laboratories quantifying arsenic speciation or calibrating XPS/XANES instruments benefit from a single-compound source that generates both As(III) and As(V) signals in a fixed, stoichiometric 1:1 ratio, reducing systematic errors inherent in gravimetric mixing of two separate oxides [2].

Single-Source Precursor for As(III)/As(V) Co-Doped Glasses and Functional Oxide Materials

Arsenenite’s ability to form a homogeneous glass with a defined As(III):As(V) = 2:1 ratio upon melting (800–1200°C) makes it a superior starting material for specialty optical or electronic glasses requiring a mixed-valence arsenic environment [1]. Its layered crystal structure can also serve as a host or template for intercalation chemistry that is structurally inaccessible with the cage-like arsenolite or polymeric As₂O₅ [3].

Stoichiometric Reagent for the Simultaneous Generation of Arsenious and Arsenic Acids

Unlike As₂O₃ or As₂O₅, which each yield only one oxyacid upon dissolution, As₂O₄ disproportionates in water to deliver equimolar H₃AsO₃ and H₃AsO₄ [1]. This property is valuable for preparing calibration solutions for arsenic-speciation analysis (e.g., HPLC-ICP-MS), for synthesising mixed arsenite/arsenate salts without weighing two separate starting materials, and for studying the redox chemistry of arsenic in environmental model systems where both oxidation states must be present in a known initial ratio [2].

Thermodynamic Model Compound for Intermediate Arsenic Oxidation States

The calorimetrically measured heat of formation (ΔH_f) of As₂O₄, derived from the near-thermoneutral reaction ½As₂O₃ + ½As₂O₅ → As₂O₄ (+0.7 ± 0.22 kcal/mol), provides a validated anchor point for computational modelling of arsenic-oxide phase diagrams, smelting thermodynamics, and environmental fate predictions [1]. Substituting this value with ad hoc averages of As₂O₃ and As₂O₅ data would propagate errors into any model that includes an intermediate-valence As–O phase, making procurement of pure As₂O₄ essential for accurate thermodynamic databases [1].

Application
Selection Property
Validation Focus
XRD / spectroscopic calibration standard
Orthorhombic unit cell and fixed 1:1 As(III)/As(V) ratio
Phase-identification consistency; absence of Arsenazo III conflation
Mixed-valence glass precursor
Homogeneous 2As₂O₃·As₂O₅ glass formation from single source
Optical transparency aging behavior; vitrification reproducibility
Arsenic speciation reagent
Disproportionation to equimolar arsenious and arsenic acids
Solution H₃AsO₃:H₃AsO₄ ratio accuracy; weighing homogeneity
Thermodynamic modeling anchor
Calorimetric heat of formation distinct from parent oxides
Consistency with phase-diagram databases; error reduction in computational models
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